molecular formula C18H17N3O B4623748 N-propyl-2-(3-pyridinyl)-4-quinolinecarboxamide

N-propyl-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No. B4623748
M. Wt: 291.3 g/mol
InChI Key: HBQPFNOOLGNUKV-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis of a compound includes the detailed reaction steps, the reagents and conditions required for each step, and the mechanism of each reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the transformations that a compound undergoes when it reacts with other substances. It includes understanding the reaction mechanism, which describes the step-by-step process of a reaction at the molecular level .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the substance can undergo .

Scientific Research Applications

Anti-Tubercular Agents

Quinoline derivatives have been explored for their potential as anti-tubercular agents. The structural similarity of N-propyl-2-(pyridin-3-yl)quinoline-4-carboxamide to other quinoline compounds suggests its potential use in this field. Quinoline-based compounds have shown significant activity against Mycobacterium tuberculosis with inhibitory concentrations (IC) in the low micromolar range . This indicates that the compound could be a candidate for further investigation as an anti-tubercular agent.

Synthesis of Biologically Active Molecules

The quinoline scaffold is a vital component in medicinal chemistry due to its presence in numerous biologically active molecules. The compound’s structure could be utilized in the synthesis of various analogs with potential biological and pharmaceutical activities . It serves as a versatile starting point for the construction of molecules that could interact with a range of biological targets.

Hepatic Fibrosis Research

Quinoline derivatives have been studied for their role in inhibiting collagen synthesis in hepatic fibrosis models. Given the structural features of N-propyl-2-(pyridin-3-yl)quinoline-4-carboxamide, it may have applications in researching hepatic stellate cell activity and fibrosis, contributing to the development of anti-fibrotic therapies .

Chemical Synthesis and Drug Discovery

The compound’s structure is conducive to chemical modifications, making it a valuable entity in drug discovery and synthetic organic chemistry. It can be used as a building block for the synthesis of amines, which are fundamental in creating a wide array of pharmaceuticals .

Antiprotozoal Agents

Compounds containing the quinoline moiety have been identified as potential antiprotozoal agents. The structural attributes of N-propyl-2-(pyridin-3-yl)quinoline-4-carboxamide could be harnessed to develop novel treatments for protozoal infections .

Safety and Hazards

This involves understanding the potential risks associated with the handling and use of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve further studies to understand the compound better, potential applications, and synthesis of derivatives for improved properties .

properties

IUPAC Name

N-propyl-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-2-9-20-18(22)15-11-17(13-6-5-10-19-12-13)21-16-8-4-3-7-14(15)16/h3-8,10-12H,2,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQPFNOOLGNUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-2-(pyridin-3-yl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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